5-(2-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine is a member of the thieno[2,3-d]pyrimidine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thieno ring fused with a pyrimidine structure, making it an interesting target for drug development. The presence of the bromophenyl group enhances its pharmacological properties, particularly in targeting specific molecular pathways involved in cancer and other diseases.
The compound is classified under the category of heterocyclic compounds, specifically as a thieno[2,3-d]pyrimidine derivative. Its chemical structure can be represented by the molecular formula with a molecular weight of 296.18 g/mol. It is identified by the CAS number 885269-55-6 and has been studied for its potential applications in treating various types of cancer, including triple-negative breast cancer, due to its inhibitory effects on key signaling pathways involved in tumor growth and proliferation .
The synthesis of 5-(2-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine typically involves several key steps:
These reactions require careful optimization of conditions such as temperature, solvent choice, and reaction time to maximize yield and purity .
The molecular structure of 5-(2-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine consists of a thieno[2,3-d]pyrimidine core with a bromophenyl group at the 5-position. The compound's structure can be visualized as follows:
Key structural data includes:
The compound undergoes various chemical reactions that are significant for its biological activity:
These reactions are crucial for modifying the compound to improve its efficacy and selectivity against specific targets in cancer therapy .
The mechanism of action for 5-(2-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine primarily involves its interaction with specific protein targets involved in cell signaling pathways:
These mechanisms suggest that this compound could serve as a potential therapeutic agent for cancers characterized by these pathways .
The physical and chemical properties of 5-(2-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine are as follows:
Property | Value |
---|---|
Molecular Formula | |
Molar Mass | 296.18 g/mol |
Melting Point | 234–236 °C |
Boiling Point | ~346.8 °C at 760 mmHg |
Storage Conditions | Keep in dark place; inert atmosphere; room temperature |
Risk Codes | R25 - Toxic if swallowed; R36 - Irritating to eyes |
Safety Description | S26 - In case of contact with eyes, rinse immediately; S45 - Seek medical advice if unwell |
These properties indicate that while the compound has potential applications in drug development, it must be handled with care due to its toxicity risks .
5-(2-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine has several promising applications in scientific research:
Thieno[2,3-d]pyrimidine represents a privileged bicyclic heterocyclic scaffold in medicinal chemistry due to its structural and electronic resemblance to natural purines and the quinazoline pharmacophore. As a bioisostere of adenine, this fused ring system serves as a critical building block for designing targeted therapeutics that mimic nucleic acid components [1] [3]. The scaffold's planar, rigid structure enables optimal interactions with enzyme active sites, particularly kinases involved in oncogenic signaling pathways [5] [8]. Its synthetic versatility allows diverse functionalization at positions C-2, C-4, C-5, and C-6, facilitating fine-tuning of pharmacological properties [3]. This adaptability has positioned thieno[2,3-d]pyrimidine as a multipurpose molecular template in anticancer, antimicrobial, and anti-inflammatory drug development, with several derivatives advancing to clinical trials [1] [8].
Table 1: Clinically Investigated Thienopyrimidine-Based Therapeutics
Compound | Therapeutic Target | Clinical Status | Indication |
---|---|---|---|
Relugolix (TAK-013) | GnRHR antagonist | Phase III | Prostate cancer/Endometriosis |
Pictilisib (GDC-0941) | PI3K inhibitor | Clinical trials | Advanced solid tumors |
Olmutinib | EGFR inhibitor | Marketed | Non-small cell lung cancer (NSCLC) |
Sufugolix | GnRHR antagonist (IC₅₀ = 0.06 nM) | Clinical trials | Prostate disorders |
The bioactivity profile of thieno[2,3-d]pyrimidines is profoundly influenced by substitutions at the C-5 position, with aryl/heteroaryl groups demonstrating optimal pharmacological enhancement. The 2-bromophenyl substitution represents a strategically significant functionalization due to the unique steric and electronic properties imparted by the halogen atom. The bromine atom exerts strong electron-withdrawing effects that polarize the aromatic system, enhancing dipole interactions and van der Waals contacts within hydrophobic enzyme pockets [4] [7]. Its substantial atomic radius (1.85 Å) creates optimal steric hindrance, promoting selective binding to target proteins while the hydrophobic character improves membrane permeability [4].
Comparative molecular studies reveal that 2-bromophenyl substitution at C-5 significantly enhances cytotoxic potency relative to unsubstituted or para-substituted phenyl analogs. In cellular assays against breast cancer (MCF-7) and colorectal carcinoma (HCT-116) models, 5-(2-bromophenyl) derivatives demonstrated IC₅₀ values averaging 3-5-fold lower than their phenyl counterparts [2] [4]. This enhancement is attributed to the ortho-bromo group's ability to engage in halogen bonding with carbonyl oxygen atoms (e.g., C=O of Pro, Glu, or Asp residues) and cysteine sulfhydryl groups in kinase domains, particularly in EGFR and PI3K binding sites [7] [8]. The conformational restriction imposed by the ortho-substitution also reduces rotational freedom, preorganizing the molecule for optimal target engagement [4].
Table 2: Comparative Bioactivity of C-5 Substituted Thieno[2,3-d]pyrimidines
C-5 Substituent | Relative Potency (MCF-7) | EGFR Binding Affinity (nM) | Log P | Key Interactions |
---|---|---|---|---|
Phenyl | 1.0 (reference) | 320 ± 25 | 2.1 | π-π stacking |
4-Bromophenyl | 2.7 | 145 ± 18 | 2.9 | Hydrophobic pocket |
2-Bromophenyl | 4.9 | 68 ± 8 | 2.9 | Halogen bonding |
2-Nitrophenyl | 3.1 | 92 ± 12 | 1.8 | Charge transfer |
Anthracen-9-yl | 6.2 | 45 ± 6 | 4.3 | Extended stacking |
The 4-amino functionalization of thieno[2,3-d]pyrimidines confers distinctive pharmacodynamic advantages, particularly as kinase inhibitors in oncology. The exocyclic amine at C-4 serves as a crucial hydrogen bond donor-acceptor pair that mimics the purine N-1 position, enabling competitive binding at the ATP catalytic site of kinases [2] [8]. This moiety demonstrates exceptional molecular recognition capabilities with residues in the hinge region of EGFR, PI3K, and VEGFR kinases, as validated through crystallographic studies [5] [8]. Specifically, the amine nitrogen forms bidentate hydrogen bonds with backbone carbonyls (e.g., Met793 in EGFR), while the aromatic system engages in hydrophobic stacking with gatekeeper residues [8].
In 5-(2-bromophenyl)thieno[2,3-d]pyrimidin-4-amine derivatives, this binding mechanism translates to potent antiproliferative effects across diverse cancer models. Molecular docking simulations demonstrate exceptional binding affinity for EGFR (ΔG = -10.8 kcal/mol) and PI3Kγ (ΔG = -11.2 kcal/mol), surpassing reference inhibitors like erlotinib [2]. Cellular assays reveal dual mechanisms: apoptosis induction through caspase-3/7 activation (4.8-fold increase) and necroptosis promotion via RIPK1/RIPK3/MLKL pathway activation [7]. Against triple-negative breast cancer (MDA-MB-231), optimized derivatives exhibit IC₅₀ = 27.6 μM, comparable to paclitaxel (IC₅₀ = 29.3 μM) [4]. Beyond oncology, the scaffold demonstrates broad-spectrum antimicrobial activity attributed to DNA gyrase inhibition and antiviral potential through viral polymerase interference [1] [6].
Table 3: Kinase Targets of 4-Amino-Thieno[2,3-d]pyrimidines in Oncology
Kinase Target | Inhibition IC₅₀ (nM) | Cellular Model | Antiproliferative IC₅₀ | Key Binding Residues |
---|---|---|---|---|
EGFR (wild-type) | 14.5 ± 0.30 | MCF-7 (breast) | 0.13 μM | Met793, Cys797, Thr854 |
EGFR (T790M mutant) | 19.4 ± 0.22 | H1975 (NSCLC) | 0.28 μM | Met790, Cys797 |
PI3Kα | 68 ± 4 | PC-3 (prostate) | 0.79 μM | Val851, Lys802, Tyr836 |
VEGFR-2 | 53 ± 6 | HUVEC (endothelial) | 1.2 μM | Cys919, Leu840, Phe1047 |
CDK2/Cyclin E | 210 ± 18 | MOLT-4 (leukemia) | 2.8 μM | Glu81, Leu83, Lys89 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7